molecular formula C15H19ClN2O2 B2682528 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide CAS No. 954668-44-1

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide

Cat. No.: B2682528
CAS No.: 954668-44-1
M. Wt: 294.78
InChI Key: DULNKYDYKXSGPA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process is usually described in a step-by-step manner, detailing the starting materials, reagents, reaction conditions, and yields for each step .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (temperature, pressure, etc.), and any catalysts that may affect its reactivity .


Physical and Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .

Scientific Research Applications

Synthesis and Development of Antibiotics

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide has been utilized in the synthesis of key intermediates for developing antibiotics. For example, it played a crucial role in the preparation of premafloxacin, an antibiotic targeted at veterinary pathogens. Key steps in the synthesis include asymmetric Michael addition and stereoselective alkylation, indicating the compound's versatility in complex chemical reactions (Fleck et al., 2003).

Anticancer and Antimicrobial Agents

Research has shown that derivatives of this compound can be effective as anticancer and antimicrobial agents. A study synthesizing novel compounds incorporating this structure revealed significant potency against cancer cell lines and pathogenic strains, demonstrating the compound's potential in developing new pharmaceutical drugs (Katariya et al., 2021).

CNS Active Agents

This compound has also been explored for its potential in the development of Central Nervous System (CNS) active agents. Studies involving the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have indicated promising antidepressant and nootropic activities, suggesting the compound's utility in treating CNS disorders (Thomas et al., 2016).

Antimycobacterial Activity

The antimycobacterial properties of derivatives of this compound have been examined, with certain derivatives showing high activity against Mycobacterium tuberculosis. This highlights its potential in addressing tuberculosis and related infections (Biava et al., 2008).

Antifungal Applications

This compound-related compounds have also shown promise as antifungal agents. For instance, studies involving N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide demonstrated significant antifungal activity against various pathogens, suggesting its utility in developing new antifungal treatments (Si, 2009).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-10(2)15(20)17-8-11-7-14(19)18(9-11)13-5-3-12(16)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULNKYDYKXSGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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